molecular formula C40H36O12 B12427339 2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one

2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one

Cat. No.: B12427339
M. Wt: 708.7 g/mol
InChI Key: XETHJOZXBVWLLM-ZGXWVFFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sanggenon D is biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . The synthesis involves the use of specific reaction conditions to facilitate the cycloaddition process, which is characteristic of Diels-Alder reactions.

Industrial Production Methods

The industrial production of Sanggenon D typically involves the extraction from the root bark of mulberry trees. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Sanggenon D undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Sanggenon D, each with distinct biological activities .

Mechanism of Action

Sanggenon D exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Sanggenon D is compared with other similar compounds, such as:

These comparisons highlight the uniqueness of Sanggenon D in terms of its structure and broad spectrum of biological activities.

Properties

Molecular Formula

C40H36O12

Molecular Weight

708.7 g/mol

IUPAC Name

2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one

InChI

InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26-,33-,39?,40?/m1/s1

InChI Key

XETHJOZXBVWLLM-ZGXWVFFRSA-N

Isomeric SMILES

CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O

Origin of Product

United States

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